![molecular formula C12H12N2O3 B2673597 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione CAS No. 638137-44-7](/img/structure/B2673597.png)
1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any notable characteristics .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Polymerization Catalysts
Research has shown that certain diazine derivatives, similar to 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione, are used in developing olefin polymerization catalysts. For instance, a study explored the synthesis and polymerization properties of nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties, which are structurally related to the compound (Schmid et al., 2001).
Spectral and Structural Studies
Spectral and structural analyses of related compounds have been conducted to understand their physical and chemical properties. One such study reported the synthesis of azo-enamine tautomers and investigated their structural characteristics through various spectroscopic methods (Gözel et al., 2014).
Synthesis of Novel Ligands
Compounds structurally related to 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione have been synthesized for developing novel ligands. These ligands have potential applications in creating chiral transition metal complexes, which are important in asymmetric catalysis (Karasik et al., 2003).
Macrocyclic Compounds and Hydrophobic Cavities
Research into macroheterocyclic tetraphosphines, which are similar in structure to the subject compound, has shown the formation of hydrophobic intramolecular cavities. These compounds are synthesized without high-dilution techniques and have potential applications in host-guest chemistry (Balueva et al., 2004).
Biobased Polyurethanes
Diazine derivatives have been used in synthesizing biobased aromatic triols, which are subsequently used to create biobased segmented polyurethanes. These materials have been studied for their morphologies and thermal properties, indicating potential applications in sustainable materials science (Lligadas et al., 2007).
Antimicrobial Applications
Studies have explored the antimicrobial properties of compounds containing pyrimidine derivatives, structurally similar to the compound . These compounds have been incorporated into polyurethane varnish and printing ink paste, demonstrating effective antimicrobial effects (El‐Wahab et al., 2015).
Charge-Transfer Complexes
Research on 1,3-diazaphenalene systems, which are structurally related, has focused on their use as electron-donor systems for hydrogen-bonded charge-transfer complexes. Such studies contribute to the development of materials with novel electronic properties (Morita et al., 2003).
Prospective Biological Activity
The synthesis and prospective biological activity of novel 1,3,2-diazaphospholidine derivatives have been investigated, with predictions showing potential anti-HIV and antineoplastic activities. These studies illustrate the potential therapeutic applications of such compounds (Gholivand et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)7-14-11(16)6-10(15)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITANTJLEASLTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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